2-Methylidene-1lambda6-thiolane-1,1-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methylidenethiolane 1,1-dioxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2S/c1-5-3-2-4-8(5,6)7/h1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DORBHRIAVFQFBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCCS1(=O)=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Methylidene 1lambda6 Thiolane 1,1 Dione
Precursor Synthesis and Functionalization for 1λ⁶-Thiolane-1,1-dione Core
The foundational 1λ⁶-thiolane-1,1-dione, commonly known as sulfolane (B150427), is a stable and versatile chemical intermediate. Its synthesis can be approached through direct oxidation of a pre-formed thiolane ring or via cyclization reactions that construct the ring system.
Oxidation Pathways for Thiolane Ring Formation
A primary route to the sulfolane core involves the oxidation of its non-oxidized sulfur analogue, tetrahydrothiophene (B86538) (thiolane). This transformation requires potent oxidizing agents capable of converting the sulfide (B99878) to a sulfone.
Hydrogen peroxide (H₂O₂) is a commonly employed oxidant for this purpose. The reaction proceeds in a stepwise manner, first producing the intermediate tetramethylene sulfoxide (B87167), which is then further oxidized to the desired sulfolane. wikipedia.orgnih.gov This two-step oxidation allows for a degree of control, as the first oxidation to the sulfoxide typically occurs at lower temperatures, while the subsequent oxidation to the sulfone requires more elevated temperatures. wikipedia.orgnih.gov This thermal differentiation can be exploited to optimize reaction conditions and improve the yield and purity of the final product. wikipedia.orgnih.gov
More advanced catalytic systems have been developed to facilitate this oxidation under milder conditions. For instance, layered double hydroxides (LDHs) incorporating various metal-oxospecies in their interlayer galleries serve as effective catalysts for the oxidation of tetrahydrothiophene with hydrogen peroxide. nrochemistry.com Comparative studies have shown that tungsten-containing LDHs (W-LDH) exhibit superior catalytic activity and stability compared to their vanadium (V-LDH) and molybdenum (Mo-LDH) counterparts. nrochemistry.com
| Oxidizing System | Substrate | Key Conditions | Product | Ref. |
| Hydrogen Peroxide | Tetrahydrothiophene | Stepwise heating | 1λ⁶-Thiolane-1,1-dione | wikipedia.orgnih.gov |
| H₂O₂ / W-LDH Catalyst | Tetrahydrothiophene | 25 °C, Acetonitrile | 1λ⁶-Thiolane-1,1-dione | nrochemistry.com |
Ring-Closing Reactions to Form the Saturated Thiolane-1,1-dione System
An alternative to oxidizing a pre-existing ring is to construct the thiolane-1,1-dione system through cyclization. The most established industrial method begins with the cheletropic reaction between butadiene and sulfur dioxide. wikipedia.orgnih.govwikipedia.orgorganicchemistrydata.org This reaction forms 3-sulfolene (B121364), an unsaturated cyclic sulfone. nih.govwikipedia.org
The subsequent and final step in this sequence is the catalytic hydrogenation of the double bond within the 3-sulfolene ring. Raney nickel is a traditional catalyst for this transformation, yielding the saturated 1λ⁶-thiolane-1,1-dione core. wikipedia.orgnih.govorganicchemistrydata.org Process improvements have been made, including the addition of hydrogen peroxide and pH neutralization prior to hydrogenation, which enhances both the product yield and the catalyst's operational lifetime. wikipedia.orgorganicchemistrydata.org
A more contemporary and versatile approach for constructing cyclic sulfones of various ring sizes is through ring-closing metathesis (RCM). youtube.com This strategy involves designing an acyclic diene precursor containing a sulfone functional group. Exposure of this precursor to a suitable olefin metathesis catalyst, such as a Grubbs-type ruthenium catalyst, initiates an intramolecular reaction that closes the ring and forms the desired cyclic sulfone with the concurrent release of a small olefin byproduct (e.g., ethylene). youtube.com This method offers significant flexibility in creating substituted sulfolane derivatives by modifying the structure of the acyclic precursor. youtube.com
| Reaction Type | Precursors | Catalyst/Reagents | Product | Ref. |
| Cheletropic Reaction & Hydrogenation | 1,3-Butadiene (B125203), Sulfur Dioxide | 1. Heat 2. H₂, Raney Ni | 1λ⁶-Thiolane-1,1-dione | wikipedia.orgnih.gov |
| Ring-Closing Metathesis (RCM) | Acyclic diene sulfone | Grubbs Catalyst | Cyclic Sulfone | youtube.com |
Introduction of the 2-Methylidene Moiety
The critical step in forming the title compound is the introduction of the exocyclic double bond (the methylidene group) at the C-2 position of the sulfolane ring. This is typically achieved through olefination of the corresponding ketone, 2-oxo-1λ⁶-thiolane-1,1-dione (also known as 2-ketosulfolane or sulfolan-2-one). Standard olefination reactions, such as those developed by Wittig and Horner, Wadsworth, and Emmons, are well-suited for this transformation.
Olefination Reactions for Exocyclic Double Bond Formation
Olefination reactions provide a powerful means of converting a carbonyl group (C=O) into a carbon-carbon double bond (C=C). The choice of methodology can depend on the desired reactivity, substrate stability, and the nature of the byproducts.
The Wittig reaction is a cornerstone of olefination chemistry, utilizing a phosphorus ylide (a Wittig reagent) to react with a ketone or aldehyde. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com For the synthesis of 2-methylidene-1λ⁶-thiolane-1,1-dione, the required precursor is 2-ketosulfolane, and the reagent is methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). wikipedia.org
The Wittig reagent is typically prepared in a two-step sequence. First, triphenylphosphine (B44618) reacts with an alkyl halide (in this case, methyl bromide or methyl iodide) via an Sₙ2 reaction to form a stable phosphonium (B103445) salt. youtube.comresearchgate.net This salt is then treated with a strong base, such as n-butyllithium (n-BuLi), to deprotonate the carbon adjacent to the phosphorus, generating the nucleophilic ylide. youtube.com
The reaction of the ylide with 2-ketosulfolane proceeds via a nucleophilic attack of the ylide's carbon on the electrophilic carbonyl carbon. This leads to the formation of an oxaphosphetane intermediate, a four-membered ring containing both phosphorus and oxygen. organic-chemistry.orgresearchgate.net This intermediate is unstable and rapidly collapses, breaking the C-P and C-O bonds to form the desired alkene (the methylidene product) and the highly stable triphenylphosphine oxide as a byproduct. youtube.com A key advantage of the Wittig reaction is that the position of the newly formed double bond is unambiguously determined by the location of the original carbonyl group. researchgate.net
| Precursor | Wittig Reagent | Base for Ylide | Typical Solvent | Product |
| 2-Oxo-1λ⁶-thiolane-1,1-dione | [Ph₃P⁺CH₃]Br⁻ | n-Butyllithium | Tetrahydrofuran (THF) | 2-Methylidene-1λ⁶-thiolane-1,1-dione |
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that employs a phosphonate-stabilized carbanion instead of a phosphonium ylide. wikipedia.orgnih.gov These carbanions are generally more nucleophilic but less basic than their Wittig counterparts. wikipedia.org A significant practical advantage of the HWE reaction is that its byproduct, a water-soluble phosphate (B84403) ester, is easily removed from the reaction mixture during aqueous workup, simplifying product purification. masterorganicchemistry.com
In the context of synthesizing the title compound, the HWE reaction would involve reacting 2-ketosulfolane with the anion of a simple methylphosphonate, such as diethyl methylphosphonate. The reaction is initiated by deprotonating the phosphonate (B1237965) with a suitable base, like sodium hydride (NaH) or sodium methoxide (B1231860) (NaOMe), to generate the phosphonate carbanion. masterorganicchemistry.com
This carbanion then adds to the carbonyl group of 2-ketosulfolane, leading to an intermediate that eliminates a dialkylphosphate salt to form the exocyclic double bond. wikipedia.org The HWE reaction is particularly effective for reacting with ketones and is known for its reliability and high yields. nrochemistry.com
| Precursor | Phosphonate Reagent | Base | Typical Solvent | Product |
| 2-Oxo-1λ⁶-thiolane-1,1-dione | Diethyl methylphosphonate | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 2-Methylidene-1λ⁶-thiolane-1,1-dione |
Knoevenagel Condensations with Thiolane-1,1-diones
The Knoevenagel condensation is a well-established method for the formation of carbon-carbon double bonds, typically involving the reaction of an active methylene (B1212753) compound with an aldehyde or ketone in the presence of a basic catalyst. In the context of synthesizing 2-Methylidene-1lambda6-thiolane-1,1-dione, thiolane-1,1-dione (also known as sulfolane) acts as the active methylene component, and formaldehyde (B43269) is the carbonyl reactant. The electron-withdrawing nature of the sulfone group in thiolane-1,1-dione enhances the acidity of the α-protons, facilitating their removal by a base to form a nucleophilic carbanion.
While specific literature detailing the Knoevenagel condensation of thiolane-1,1-dione with formaldehyde is not abundant, the general principles of this reaction can be applied. A variety of basic catalysts are commonly employed for Knoevenagel condensations, ranging from amines like piperidine (B6355638) and triethylamine (B128534) to inorganic bases such as potassium carbonate. The choice of catalyst and reaction conditions can significantly influence the reaction rate and yield.
A plausible reaction scheme is presented below:
Scheme 1: Plausible Knoevenagel Condensation for the Synthesis of this compound
The reaction is typically carried out in a suitable solvent that can facilitate the dissolution of the reactants and the catalyst. However, as will be discussed in the green chemistry section, solvent-free conditions are also being explored.
Table 1: Illustrative Catalysts and Conditions for Knoevenagel Condensations (Based on Analogous Reactions)
| Catalyst | Solvent | Temperature (°C) | Typical Yields (%) |
| Piperidine | Ethanol | Reflux | 70-90 |
| Triethylamine | Dichloromethane | Room Temp - Reflux | 60-85 |
| Potassium Carbonate | Dimethylformamide | 80-100 | 75-95 |
| Ammonium Acetate | Acetic Acid | Reflux | 65-80 |
This table is illustrative and based on general Knoevenagel condensations. Actual yields for the specific reaction may vary.
Dehydrogenation Strategies for Methylidene Installation
An alternative approach to introduce the exocyclic double bond is through the dehydrogenation of a suitable precursor, namely 2-methylthiolane-1,1-dione. This strategy involves the removal of two hydrogen atoms from the methyl group and the adjacent ring carbon to form the desired methylidene moiety.
Direct catalytic dehydrogenation of alkyl groups can be challenging and often requires high temperatures and specialized catalysts. However, several indirect methods can be considered for this transformation. One common strategy involves the introduction of a leaving group at the α-position of the methyl group, followed by an elimination reaction. For instance, radical bromination of the methyl group followed by dehydrobromination with a strong base could yield the desired product.
Another potential route is through oxidation-elimination sequences. For example, the α-sulfonyl carbanion of 2-methylthiolane-1,1-dione could be reacted with a selenium-based electrophile (e.g., phenylselenyl bromide). Subsequent oxidation of the resulting selenide (B1212193) to a selenoxide would trigger a syn-elimination, affording the alkene.
Table 2: Potential Dehydrogenation/Elimination Strategies
| Reagent Sequence | Intermediate | Elimination Condition | Plausible Yield (%) |
| 1. NBS, Radical Initiator; 2. Strong Base (e.g., DBU) | α-bromo derivative | Heat | 50-70 |
| 1. Base (e.g., LDA); 2. PhSeBr; 3. H₂O₂ | α-phenylselenyl derivative | Room Temperature | 60-80 |
This table presents plausible strategies based on known organic transformations. Yields are estimates.
Multi-Step Organic Synthetic Routes to this compound
Multi-step syntheses offer greater flexibility and control over the introduction of functional groups. A logical multi-step approach to this compound would involve the initial synthesis of 2-methylthiolane-1,1-dione, followed by a subsequent methylenation step.
Synthesis of 2-Methylthiolane-1,1-dione:
2-Methylthiolane-1,1-dione can be prepared through several routes. One common method is the oxidation of 2-methyltetrahydrothiophene. Various oxidizing agents can be employed for this transformation, with hydrogen peroxide often being a preferred reagent due to its environmental compatibility.
Methylenation of a Precursor:
Once 2-methylthiolane-1,1-dione is obtained, the exocyclic double bond can be introduced. A direct conversion of the methyl group is challenging. A more viable approach involves the conversion of the 2-methyl group into a carbonyl functionality, which can then undergo an olefination reaction. For example, oxidation of 2-methylthiolane-1,1-dione could potentially yield 2-formylthiolane-1,1-dione. This aldehyde could then be subjected to a Wittig or Horner-Wadsworth-Emmons reaction to install the methylidene group.
The Wittig reaction utilizes a phosphonium ylide (e.g., methylenetriphenylphosphorane) to convert a carbonyl group into an alkene. The Horner-Wadsworth-Emmons reaction, a modification of the Wittig reaction, employs a phosphonate carbanion and often provides better yields and easier separation of byproducts.
Scheme 2: A Plausible Multi-Step Synthesis
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to design chemical processes that are environmentally benign. These principles can be applied to the synthesis of this compound to improve its sustainability.
Solvent-Free Reactions
One of the key principles of green chemistry is the reduction or elimination of volatile organic solvents. For the Knoevenagel condensation route, solvent-free conditions have been shown to be effective for a wide range of substrates. acs.orgsciencedaily.comnih.govrsc.org These reactions are often facilitated by grinding the reactants together, sometimes with a solid catalyst, or by heating the neat mixture. rsc.org This approach not only reduces solvent waste but can also lead to shorter reaction times and simpler work-up procedures.
Catalyst Development for Enhanced Efficiency
The development of more efficient and recyclable catalysts is another cornerstone of green chemistry. For Knoevenagel condensations, a variety of environmentally benign catalysts have been explored, including solid-supported bases, ionic liquids, and biocatalysts. nih.gov These catalysts can often be easily separated from the reaction mixture and reused, reducing waste and cost. In the context of sulfone synthesis via oxidation, the use of catalysts that enable the use of greener oxidants like hydrogen peroxide or even molecular oxygen is a significant advancement. nih.govresearchgate.net
Atom Economy Considerations
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. organic-chemistry.orgrsc.org Reactions with high atom economy are those where most of the atoms from the reactants are incorporated into the final product, minimizing the generation of byproducts.
Table 3: Comparison of Atom Economy for Different Synthetic Steps
| Reaction Type | Byproducts | Atom Economy |
| Knoevenagel Condensation | Water | High |
| Dehydrogenation (ideal) | Hydrogen gas | Very High |
| Wittig Reaction | Triphenylphosphine oxide | Low |
| Sulfide Oxidation (with H₂O₂) | Water | Very High |
By carefully selecting the synthetic route and reaction conditions, the synthesis of this compound can be designed to be more environmentally friendly and efficient.
Reactivity and Reaction Mechanisms of 2 Methylidene 1lambda6 Thiolane 1,1 Dione
Electrophilic Additions to the Exocyclic Methylidene Double Bond
The electron-rich exocyclic double bond in 2-Methylidene-1λ⁶-thiolane-1,1-dione readily participates in electrophilic addition reactions. These reactions typically proceed through a carbocation intermediate, the stability of which influences the regioselectivity of the addition.
Halogenation Reactions
The addition of halogens, such as bromine (Br₂) and chlorine (Cl₂), to the methylidene double bond is an archetypal electrophilic addition reaction. The reaction is initiated by the polarization of the halogen molecule as it approaches the π-electron cloud of the alkene. This leads to the formation of a cyclic halonium ion intermediate. Subsequent nucleophilic attack by the halide ion from the opposite side of the ring results in anti-addition, yielding a dihalogenated product.
For instance, the bromination of 2-Methylidene-1λ⁶-thiolane-1,1-dione is expected to yield 2-(dibromomethyl)-thiolane-1,1-dione. The reaction proceeds as follows:
Reaction Scheme: Halogenation
| Reactant | Reagent | Product | Stereochemistry |
| 2-Methylidene-1λ⁶-thiolane-1,1-dione | Br₂ | 2-(Dibromomethyl)thiolane-1,1-dione | anti-addition |
| 2-Methylidene-1λ⁶-thiolane-1,1-dione | Cl₂ | 2-(Dichloromethyl)thiolane-1,1-dione | anti-addition |
Hydrohalogenation Mechanisms
The addition of hydrogen halides (HX, where X = Cl, Br, I) to 2-Methylidene-1λ⁶-thiolane-1,1-dione follows Markovnikov's rule. The proton (H⁺) from the hydrogen halide acts as the initial electrophile, adding to the carbon atom of the double bond that bears the greater number of hydrogen atoms (the terminal methylene (B1212753) carbon). This generates a more stable tertiary carbocation adjacent to the sulfone group. The subsequent attack of the halide ion (X⁻) on the carbocation yields the corresponding 2-(halomethyl)-thiolane-1,1-dione. wikipedia.org
The stability of the carbocation intermediate is a key factor in determining the regioselectivity of this reaction. The electron-withdrawing nature of the sulfone group can influence the stability of the adjacent carbocation, but the tertiary nature of the intermediate is generally the dominant factor.
Data Table: Hydrohalogenation Products
| Reagent | Product | Regioselectivity |
|---|---|---|
| HCl | 2-(Chloromethyl)thiolane-1,1-dione | Markovnikov |
| HBr | 2-(Bromomethyl)thiolane-1,1-dione | Markovnikov |
Reactions with Protic Acids
In the presence of strong protic acids, such as sulfuric acid (H₂SO₄) in the presence of water, 2-Methylidene-1λ⁶-thiolane-1,1-dione is expected to undergo acid-catalyzed hydration. Similar to hydrohalogenation, the reaction is initiated by the protonation of the exocyclic double bond to form the more stable tertiary carbocation. A water molecule then acts as a nucleophile, attacking the carbocation. Deprotonation of the resulting oxonium ion yields the corresponding tertiary alcohol, 2-(hydroxymethyl)-thiolane-1,1-dione. This reaction also adheres to Markovnikov's rule.
Nucleophilic Additions and Conjugate Additions
The pronounced electron-withdrawing effect of the sulfone group makes the β-carbon of the exocyclic double bond in 2-Methylidene-1λ⁶-thiolane-1,1-dione highly electrophilic. This renders the compound an excellent Michael acceptor, readily undergoing conjugate additions with a wide array of nucleophiles.
Michael-Type Addition Reactions
Michael addition, or conjugate addition, is a characteristic reaction of α,β-unsaturated sulfones. A diverse range of nucleophiles, including amines, thiols, and carbanions derived from active methylene compounds, can add to the β-carbon of the double bond. masterorganicchemistry.com
For example, the reaction with a primary or secondary amine would proceed through the nucleophilic attack of the amine on the β-carbon, leading to the formation of a zwitterionic intermediate. Subsequent proton transfer results in the formation of the corresponding β-amino sulfone. Similarly, thiols can add in a conjugate fashion to yield β-thioether sulfones.
Data Table: Michael Addition Adducts
| Nucleophile | Product Type |
|---|---|
| Primary/Secondary Amines | β-Amino sulfone |
| Thiols | β-Thioether sulfone |
| Malonates | Adduct from active methylene compound |
The general mechanism involves the formation of a resonance-stabilized enolate intermediate after the initial nucleophilic attack. Protonation of this intermediate then yields the final 1,4-addition product.
Organometallic Reagent Additions
The reaction of 2-Methylidene-1λ⁶-thiolane-1,1-dione with organometallic reagents, such as Grignard reagents (RMgX) and organocuprates (R₂CuLi), provides a powerful method for carbon-carbon bond formation.
Grignard reagents, being hard nucleophiles, can potentially add in either a 1,2-fashion to the sulfone group (though less common) or, more typically for α,β-unsaturated systems, in a 1,4-conjugate addition manner. However, organocuprates (Gilman reagents) are well-known for their high propensity for 1,4-conjugate addition to α,β-unsaturated carbonyls and related systems, including α,β-unsaturated sulfones. masterorganicchemistry.commasterorganicchemistry.com
The reaction with an organocuprate, for instance, would involve the addition of an alkyl or aryl group from the cuprate (B13416276) to the β-carbon of the methylidene group. This results in the formation of a new carbon-carbon bond and, after workup, yields the corresponding 2-substituted alkylthiolane-1,1-dione. wikipedia.org
Reaction Outcome with Organometallic Reagents
| Reagent Type | Predominant Reaction | Product Type |
|---|---|---|
| Grignard Reagents (RMgX) | 1,4-Conjugate Addition | 2-Substituted alkylthiolane-1,1-dione |
The choice of the organometallic reagent and reaction conditions can influence the regioselectivity of the addition.
Stereoselective Aspects of Nucleophilic Attacks
The exocyclic double bond of 2-Methylidene-1lambda6-thiolane-1,1-dione is a potent Michael acceptor, readily undergoing conjugate addition with a wide range of nucleophiles. The stereochemical outcome of these additions is of significant interest, as it allows for the creation of stereogenic centers at the α- and/or β-positions relative to the sulfone group.
Research has shown that the conjugate addition of nucleophiles to α,β-unsaturated sulfones can be rendered highly stereoselective through the use of chiral catalysts. For instance, bifunctional organocatalysts, such as cinchona alkaloids, have been successfully employed to catalyze the conjugate addition of various Michael donors to vinyl sulfones with excellent enantioselectivity and diastereoselectivity. nih.gov While specific studies on this compound are not extensively documented in this exact context, the principles derived from studies on other α,β-unsaturated sulfones are applicable. The catalyst typically activates both the nucleophile and the Michael acceptor through a network of hydrogen bonding interactions, directing the approach of the nucleophile to one face of the double bond. nih.gov
The stereoselectivity of these reactions is influenced by several factors, including the structure of the catalyst, the nature of the nucleophile and solvent, and the reaction temperature. For example, in the conjugate addition of α-substituted cyanoacetates to phenyl vinyl sulfones, the use of a 6'-OH cinchona alkaloid catalyst in a suitable solvent can lead to the formation of the product with high enantiomeric excess.
| Catalyst | Michael Donor | Solvent | Enantiomeric Excess (ee) |
| Quinine-derived catalyst | α-aryl-α-cyanoacetate | Toluene | >95% |
| Quinidine-derived catalyst | α-aryl-α-cyanoacetate | THF | >95% |
| Quinine-derived catalyst | α-alkyl-α-cyanoacetate | CH2Cl2 | ~86% |
This table is illustrative and based on data for related vinyl sulfones, demonstrating the potential for high stereocontrol in Michael additions to α,β-unsaturated sulfones.
Cycloaddition Reactions Involving the this compound System
The activated double bond of this compound makes it a versatile partner in various cycloaddition reactions, allowing for the construction of complex cyclic and bicyclic systems.
In Diels-Alder reactions, this compound can act as a dienophile due to its electron-deficient double bond. It can react with electron-rich dienes to form six-membered rings. The reactivity in these [4+2] cycloadditions is enhanced by the electron-withdrawing sulfone group. Thiophene-1,1-dioxides, related structures, are known to participate in Diels-Alder reactions as either the diene or dienophile component. utexas.edu When acting as a dienophile, the stereoselectivity of the reaction is governed by the principles of endo and exo approach of the diene.
While specific examples with this compound are not abundant in readily available literature, related thiophene (B33073) S,S-dioxide derivatives have been shown to react as dienes with dienophiles like N-phenylmaleimide. nih.govchempedia.info The aromaticity of the thiophene ring generally makes it a poor diene, but oxidation to the S,S-dioxide disrupts this aromaticity, enhancing its reactivity in cycloadditions. nih.gov
The electron-deficient nature of the double bond in this compound also makes it a suitable substrate for [2+2] cycloaddition reactions, particularly photochemical cycloadditions. utexas.edu These reactions typically involve the formation of a four-membered ring. For instance, thiophene-1,1-dioxides have been shown to undergo [2+2] photodimerization. utexas.edu The stereochemistry of the resulting cyclobutane (B1203170) ring is dependent on the photochemical reaction conditions and the approach of the reacting partners. youtube.com
Furthermore, [3+2] cycloaddition reactions involving vinylcyclopropanes and acetylenic sulfones have been reported to proceed under visible light photocatalysis, leading to the formation of five-membered rings. nih.govscispace.comresearchgate.netnih.gov This suggests that this compound could potentially participate in similar transformations with appropriate reaction partners.
Rearrangement Reactions of this compound Derivatives
Derivatives of this compound, formed through initial nucleophilic addition or cycloaddition, can undergo various rearrangement reactions to yield structurally diverse products. For example, the adducts from Diels-Alder reactions can undergo subsequent thermal or photochemical rearrangements. The pyrolysis of tricyclic cyclobutane-fused sulfolanes, which can be seen as complex derivatives, has been shown to lead to cis-1,2-divinyl compounds that can then undergo Cope rearrangements.
Functional Group Transformations of the Sulfone Moiety
The sulfone group in this compound and its derivatives is a versatile functional group that can be transformed into other functionalities.
The reduction of the sulfone moiety can be achieved under various conditions, although it is generally a challenging transformation. More commonly, the α,β-unsaturated system is targeted for reduction. The catalytic reduction of the carbon-carbon double bond in α,β-unsaturated sulfones can be achieved with high chemoselectivity, leaving other functional groups intact. For example, copper-catalyzed hydroboration followed by protodeboronation has been used for the chemoselective reduction of the C=C bond in α,β-unsaturated ketones, a strategy that could be applicable to α,β-unsaturated sulfones. rsc.org
| Reaction Type | Reagent/Catalyst | Product Type |
| Conjugate Reduction | Copper Hydride Catalysis | Saturated Sulfone |
| Desulfonylation | Sodium Amalgam | Alkane/Alkene |
This table provides a general overview of potential reduction strategies for α,β-unsaturated sulfones.
Chiral Derivatization Strategies
The introduction of chirality to this compound, an α,β-unsaturated sulfone, is a critical step for its application in asymmetric synthesis. While specific chiral derivatization strategies for this particular compound are not extensively documented, several powerful and generally applicable methods for creating chiral molecules from similar Michael acceptors can be considered. These strategies primarily involve the use of chiral reagents or catalysts to induce stereoselectivity in reactions targeting the activated double bond.
Key approaches for the chiral derivatization of α,β-unsaturated systems analogous to this compound include asymmetric Michael additions, Diels-Alder reactions, and 1,3-dipolar cycloadditions. These reactions leverage chiral auxiliaries, chiral catalysts, or chiral reactants to control the stereochemical outcome, leading to the formation of enantiomerically enriched or diastereomerically distinct products.
Asymmetric Michael Addition
The conjugate addition of nucleophiles, or Michael addition, to the electrophilic double bond of this compound represents a direct approach to introduce a new stereocenter. The use of a multifunctional squaramide catalyst in the asymmetric Michael reaction between cyclopentane-1,2-dione and alkylidene oxindoles has been shown to produce Michael adducts with high enantioselectivities. beilstein-journals.org This strategy could potentially be adapted for this compound, where a chiral catalyst would facilitate the enantioselective addition of a nucleophile. Generally, the diastereoselectivities of these reactions were moderate. beilstein-journals.org
An efficient catalytic asymmetric three-component sulfa-Michael/aldol cascade reaction has also been developed using a chiral multi-functional catalyst. This method provides access to γ-sulfur-β-nitro-α-hydroxy esters with high yields and excellent diastereo- and enantioselectivities. researchgate.net
Table 1: Asymmetric Michael Addition of Cyclopentane-1,2-dione to Alkylidene Oxindoles
| Entry | Catalyst | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |
|---|---|---|---|
| 1 | Squaramide Catalyst D | 2.1:1 - 3.6:1 | High |
Diels-Alder Reactions
The exocyclic double bond of this compound can act as a dienophile in Diels-Alder reactions. By employing chiral dienes or a chiral Lewis acid catalyst, it is possible to achieve a diastereoselective or enantioselective cycloaddition. The preparation of a focused library of chiral 2-amido and 2-amido-1-phenyl-1,3-dienes has been reported, which were subsequently used in Diels-Alder reactions to afford novel products with high diastereoselectivity. nih.gov Hydrolysis of the resulting cycloadducts can provide access to chiral cyclic ketones with high levels of enantioselectivity. nih.gov
Table 2: Diastereoselectivity in Diels-Alder Reactions of Chiral Amido-Dienes
| Diene | Dienophile | Diastereomeric Ratio (dr) |
|---|---|---|
| Chiral 2-amido-1,3-diene | Various | up to 93:7 |
1,3-Dipolar Cycloadditions
The reaction of this compound with 1,3-dipoles, such as nitrones, offers another pathway to chiral derivatives. The stereoselectivity of these cycloadditions can be controlled by using a chiral dipole, a chiral dipolarophile, or a chiral catalyst. For instance, a transition-metal-catalyzed diastereo- and enantioselective 1,3-dipolar cycloaddition reaction between electrophilic nitrones and electron-rich alkenes has been developed employing chiral copper(II)- and zinc(II)-bisoxazolines as catalysts. researchgate.net The reaction of enantiopure 2-p-tolylsulfinylcyclopent-2-en-1-one with cyclic nitrones afforded pyrrolo or azepine-fused cyclopenta[d]isoxazolidines in high yields under mild conditions, where the sulfinyl group efficiently controls the facial and endo/exo selectivities. researchgate.net
Furthermore, the use of a chiral auxiliary on the nitrone partner in an intramolecular 1,3-dipolar nitrone cycloaddition has been shown to be effective in the synthesis of chromanes, achieving diastereoselectivities up to 22:1 with the use of a Lewis acid catalyst. researchgate.net
Table 3: Stereoselectivity in 1,3-Dipolar Cycloaddition Reactions
| Reaction Type | Chiral Control | Diastereomeric/Enantiomeric Outcome |
|---|---|---|
| Intermolecular Cycloaddition | Chiral Copper(II)-bisoxazoline catalyst | Diastereomeric excess up to 94% |
| Intramolecular Cycloaddition | Chiral auxiliary on nitrone | Diastereoselectivities up to 22:1 |
These strategies highlight the potential pathways for the synthesis of chiral derivatives of this compound. The choice of method would depend on the desired stereochemical outcome and the compatibility of the reaction conditions with the sulfone functionality.
Advanced Spectroscopic and Structural Characterization of 2 Methylidene 1lambda6 Thiolane 1,1 Dione
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.govresearchgate.netmdpi.com
The sulfonyl (SO₂) group is a prominent feature of the 2-Methylidene-1λ⁶-thiolane-1,1-dione structure and gives rise to very strong and easily identifiable absorption bands in the IR spectrum. researchgate.netacdlabs.com The two key vibrations are the asymmetric and symmetric stretching modes of the S=O bonds.
Asymmetric S=O Stretch: This vibration typically appears as a very strong band in the region of 1350-1300 cm⁻¹. blogspot.com
Symmetric S=O Stretch: This vibration results in another strong band at a lower frequency, generally in the 1175-1120 cm⁻¹ range. blogspot.comresearchgate.net
The presence of these two intense bands is a definitive indicator of the sulfonyl functional group. acs.org
The exocyclic C=C double bond (methylidene group) also has characteristic vibrational modes.
C=C Stretch: The stretching vibration of the carbon-carbon double bond typically gives rise to a medium-intensity band in the IR and Raman spectra around 1650 cm⁻¹. uomustansiriyah.edu.iq
=C-H Stretch: The stretching vibrations of the C-H bonds of the methylidene group are expected to appear above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region. nih.gov
=C-H Bending: The out-of-plane bending (wagging) vibrations of the methylidene protons often produce a strong absorption in the 900-880 cm⁻¹ region. researchgate.netcdnsciencepub.comntu.edu.tw
These characteristic frequencies provide corroborating evidence for the presence of the methylidene group within the molecule.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry would be employed to determine the precise molecular weight of 2-Methylidene-1lambda6-thiolane-1,1-dione, allowing for the confirmation of its elemental composition. HRMS can distinguish between compounds with the same nominal mass but different chemical formulas. For C₅H₈O₂S, the exact mass would be calculated and compared to the experimentally measured value.
Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₅H₈O₂S |
| Calculated Exact Mass | 132.02450 |
| Measured Exact Mass | 132.02448 |
| Mass Error (ppm) | -0.15 |
| Ion Species | [M+H]⁺ |
Note: This data is illustrative and not based on published experimental results.
Fragmentation Pathways and Structural Elucidation
In a mass spectrometer, this compound would be ionized and then fragmented. The resulting fragment ions are detected, and their mass-to-charge ratios (m/z) provide clues to the molecule's structure. The fragmentation of related sulfone compounds often involves the loss of sulfur dioxide (SO₂), which has a mass of approximately 64 Da.
A plausible fragmentation pathway for this compound could involve the initial loss of SO₂, a stable neutral molecule, leading to a C₅H₈⁺ radical cation. Further fragmentation of this species could then occur. Analysis of the fragmentation patterns of similar compounds, such as sulfolane (B150427) and 3-sulfolene (B121364), shows characteristic losses of small molecules and hydrocarbon fragments. researchgate.netchemicalbook.com
Table 2: Plausible Mass Spectrometry Fragmentation Data for this compound
| m/z | Proposed Fragment Ion | Possible Neutral Loss |
| 132 | [C₅H₈O₂S]⁺ | - |
| 68 | [C₅H₈]⁺ | SO₂ |
| 53 | [C₄H₅]⁺ | SO₂, CH₃ |
| 41 | [C₃H₅]⁺ | SO₂, C₂H₃ |
Note: This data is hypothetical and based on general principles of mass spectrometry.
X-ray Crystallography for Solid-State Structure Determination
Bond Lengths, Bond Angles, and Dihedral Angles
A crystallographic study would yield a detailed geometric description of the molecule. Key parameters would include the lengths of the carbon-sulfur, sulfur-oxygen, and various carbon-carbon bonds, as well as the angles between these bonds. The exocyclic methylene (B1212753) group would also be precisely characterized.
Table 3: Predicted Bond Lengths and Angles for this compound
| Bond/Angle | Predicted Value |
| S=O Bond Length | ~1.43 Å |
| C-S Bond Length | ~1.80 Å |
| C=C Bond Length | ~1.34 Å |
| O-S-O Bond Angle | ~118° |
| C-S-C Bond Angle | ~95° |
Note: These values are estimations based on typical bond lengths and angles for similar functional groups and are not from experimental data.
Conformational Analysis of the Thiolane Ring
The five-membered thiolane ring is not planar and can adopt various conformations, such as an "envelope" or "twist" conformation. X-ray crystallography would reveal the preferred conformation of the ring in the crystal lattice. The puckering of the ring is described by specific dihedral angles.
Intermolecular Interactions in Crystal Lattices
The way in which individual molecules of this compound pack together in a crystal is determined by intermolecular forces. These can include van der Waals forces and potentially weak hydrogen bonds involving the oxygen atoms of the sulfone group and hydrogen atoms on neighboring molecules. Understanding these interactions is crucial for predicting the physical properties of the crystalline material.
Synthetic Applications of 2 Methylidene 1lambda6 Thiolane 1,1 Dione in Organic Transformations
Role as a Dienophile in Cycloaddition Reactions
The exocyclic double bond of 2-methylidene-1lambda6-thiolane-1,1-dione, being electron-deficient due to the adjacent sulfone group, is an excellent dienophile for Diels-Alder reactions. This reactivity allows for the construction of spirocyclic systems where the sulfolane (B150427) ring is fused to a newly formed six-membered ring. The stereochemical outcome of these [4+2] cycloaddition reactions is often highly predictable, affording specific isomers.
The general reactivity of α,β-unsaturated sulfones as dienophiles is well-documented. For instance, they readily react with electron-rich dienes in normal-electron-demand Diels-Alder reactions. The reaction of this compound with a simple diene like 1,3-butadiene (B125203) would be expected to yield a spirocyclic adduct. The reaction conditions, such as temperature and the use of Lewis acid catalysts, can influence the reaction rate and selectivity.
| Diene | Dienophile | Expected Product | Reaction Type |
| 1,3-Butadiene | This compound | Spiro[thiolane-2,1'-cyclohex-3'-ene] 1,1-dione | [4+2] Cycloaddition |
| Cyclopentadiene | This compound | Spiro[thiolane-2,2'-bicyclo[2.2.1]hept-5'-ene] 1,1-dione | [4+2] Cycloaddition |
| Isoprene | This compound | 4'-Methylspiro[thiolane-2,1'-cyclohex-3'-ene] 1,1-dione | [4+2] Cycloaddition |
This table illustrates the expected products from the Diels-Alder reaction of this compound with various dienes, based on the known reactivity of α,β-unsaturated sulfones.
Utilization as a Building Block for Complex Heterocyclic Architectures
Beyond standard Diels-Alder reactions, this compound can serve as a versatile building block for more complex heterocyclic structures through various cycloaddition and annulation strategies. Its activated double bond can participate in [3+2] cycloadditions with 1,3-dipoles such as nitrile oxides, azides, and nitrones, leading to the formation of five-membered heterocyclic rings fused in a spirocyclic fashion to the sulfolane core.
For example, the reaction with a nitrile oxide would be expected to yield a spiro-isoxazoline derivative. Similarly, reaction with an azide (B81097) would produce a spiro-triazoline, which could potentially rearrange or be converted to other nitrogen-containing heterocycles. These transformations provide a powerful method for introducing heteroatoms and building molecular complexity.
| 1,3-Dipole | Expected Spirocyclic Heterocycle |
| Nitrile Oxide (Ar-CNO) | 3'-Aryl-spiro[thiolane-2,5'-isoxazoline] 1,1-dione |
| Azide (R-N3) | 1'-Substituted-spiro[thiolane-2,5'-triazoline] 1,1-dione |
| Nitrone (R-CH=N+(O-)-R') | 2',3'-Disubstituted-spiro[thiolane-2,5'-isoxazolidine] 1,1-dione |
This table outlines the potential [3+2] cycloaddition reactions of this compound with various 1,3-dipoles to form complex heterocyclic architectures.
Precursor for the Synthesis of Saturated and Substituted Thiolane-1,1-dione Derivatives
The exocyclic double bond of this compound is a versatile functional handle for the introduction of a wide range of substituents at the 2-position of the sulfolane ring. The strong electron-withdrawing effect of the sulfone group makes the double bond an excellent Michael acceptor. This allows for the conjugate addition of a diverse array of nucleophiles, including organometallics, enolates, amines, and thiols.
The resulting carbanion intermediate can be protonated to yield the 2-substituted thiolane-1,1-dione. This provides a straightforward route to a variety of functionalized sulfolane derivatives. Furthermore, the double bond can be reduced, for example, through catalytic hydrogenation, to produce 2-methylthiolane-1,1-dione.
| Nucleophile | Reagent Example | Product Type |
| Organocuprate | R₂CuLi | 2-Alkyl-thiolane-1,1-dione |
| Enolate | Lithium enolate of a ketone | 2-(2-Oxoalkyl)-thiolane-1,1-dione |
| Amine | R₂NH | 2-(Dialkylaminomethyl)-thiolane-1,1-dione |
| Thiol | RSH | 2-(Alkylthiomethyl)-thiolane-1,1-dione |
This table showcases the utility of this compound as a Michael acceptor for the synthesis of various substituted thiolane-1,1-dione derivatives.
Applications in Tandem Reactions and Cascade Processes
The high reactivity of this compound makes it an ideal substrate for tandem reactions and cascade processes, where multiple bond-forming events occur in a single operation. A Michael addition to the exocyclic double bond can generate a nucleophilic intermediate that can participate in a subsequent intramolecular reaction.
For instance, a nucleophile containing a suitably positioned electrophilic site could undergo a Michael addition followed by an intramolecular cyclization. This strategy can be employed to construct fused or bridged ring systems incorporating the thiolane-1,1-dione scaffold. Such cascade reactions are highly efficient in building molecular complexity from simple starting materials. While specific examples involving this compound are not readily found in the literature, the principles of tandem Michael-addition/cyclization are well-established for similar α,β-unsaturated systems.
Development of Novel Reagents Incorporating the this compound Scaffold
The this compound framework can be incorporated into more complex molecules to create novel reagents with tailored properties. For example, functional groups can be introduced at other positions of the sulfolane ring, which can then influence the reactivity of the exocyclic double bond or participate in subsequent transformations.
The development of chiral derivatives of this compound could lead to its use in asymmetric synthesis, where the sulfolane scaffold acts as a chiral auxiliary. The inherent rigidity of the five-membered ring could provide a well-defined steric environment, leading to high stereoselectivity in its reactions. Although this area remains largely unexplored for this specific compound, the broader field of sulfone-based chiral auxiliaries suggests significant potential.
Derivatives and Analogues of 2 Methylidene 1lambda6 Thiolane 1,1 Dione
Synthesis of Substituted 2-Methylidene-1λ⁶-thiolane-1,1-dione Analogues
The synthesis of substituted derivatives of 2-methylidene-1λ⁶-thiolane-1,1-dione can be approached through various strategies, primarily involving the modification of the parent 3-sulfolene (B121364) (2,5-dihydrothiophene-1,1-dione) ring or the introduction of the exocyclic double bond from a suitable precursor.
Ring Substitutions and Their Impact on Reactivity
The functionalization of the thiolane-1,1-dione ring is a key strategy for accessing a diverse range of analogues. The acidity of the α-protons to the sulfone group in 3-sulfolene allows for deprotonation followed by alkylation, providing a direct route to 2-substituted and 2,5-disubstituted derivatives. For instance, treatment of 3-sulfolene with a strong base like n-butyllithium or lithium bis(trimethylsilyl)amide (LiHMDS) generates a carbanion that can react with various electrophiles, such as alkyl halides, to introduce substituents at the C2 and C5 positions.
The nature of the substituent on the ring has a profound impact on the reactivity of the resulting methylidene derivative. Electron-withdrawing groups can enhance the acidity of the remaining α-protons, facilitating further functionalization. Conversely, electron-donating groups may decrease the acidity but can influence the stereochemical outcome of subsequent reactions.
One of the primary reactions of these compounds is the Diels-Alder reaction, where the exocyclic diene system can react with a dienophile. Ring substitutions can influence both the rate and the stereoselectivity of this cycloaddition. For example, bulky substituents on the ring can sterically hinder the approach of the dienophile, potentially leading to lower reaction rates or altered diastereoselectivity.
A general synthetic approach to introduce ring substituents involves the reaction of substituted 1,3-butadienes with sulfur dioxide to form the corresponding substituted 3-sulfolenes. These can then be converted to the desired 2-methylidene derivatives.
| Substituent (R) | Position on Ring | Synthetic Method | Impact on Reactivity |
| Alkyl | C2, C5 | Deprotonation-alkylation of 3-sulfolene | Steric hindrance in cycloadditions |
| Aryl | C3 | Suzuki or Stille coupling of halo-sulfolenes | Electronic effects on the diene system |
| Halogen | C3, C4 | Halogenation of 3-sulfolene | Serves as a handle for further functionalization |
| Silyl | C2 | Deprotonation-silylation of 3-sulfolene | Can direct subsequent electrophilic attack |
Modifications of the Methylidene Group
The introduction and modification of the methylidene group are crucial steps in the synthesis of these analogues. A plausible and common method for the formation of the exocyclic double bond is the Wittig reaction or its variants, such as the Horner-Wadsworth-Emmons olefination, starting from the corresponding ketone, 3-keto-thiolane-1,1-dione (sulfolan-3-one). This approach allows for the installation of various substituents on the methylidene carbon by using appropriately substituted phosphonium (B103445) ylides or phosphonate (B1237965) esters.
For example, the reaction of sulfolan-3-one with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would yield the parent 2-methylidene-1λ⁶-thiolane-1,1-dione. By employing substituted ylides, such as Ph₃P=CHR, analogues with substituents on the exocyclic double bond can be readily prepared.
The electronic nature of the substituent on the methylidene group significantly alters the reactivity of the α,β-unsaturated system. Electron-withdrawing groups on the methylidene carbon make the β-carbon more electrophilic and susceptible to conjugate addition by nucleophiles. Conversely, electron-donating groups can increase the electron density of the double bond, potentially influencing its reactivity in pericyclic reactions.
| Methylidene Substituent (R') | Synthetic Method | Impact on Reactivity |
| H | Wittig reaction with Ph₃P=CH₂ | Parent compound, baseline reactivity |
| Alkyl | Wittig reaction with Ph₃P=CHR (R=alkyl) | Increased steric hindrance, potential influence on E/Z selectivity |
| Aryl | Wittig reaction with Ph₃P=CHAr | Conjugation can alter electronic properties and reactivity |
| Ester (CO₂R) | Horner-Wadsworth-Emmons with (EtO)₂P(O)CH₂CO₂R | Activates the double bond for conjugate addition |
Comparison of Reactivity Profiles Across Different Derivatives
The reactivity of substituted 2-methylidene-1λ⁶-thiolane-1,1-diones is a composite of the effects of both the ring and methylidene substituents. A comparative analysis of their reactivity profiles reveals important structure-activity relationships.
In Diels-Alder reactions , the diene character is inherent to the 2-methylidene-3-thiolene-1,1-dione system, which is an isomer of the target compound. For the saturated thiolane ring of 2-methylidene-1λ⁶-thiolane-1,1-dione, its primary reactivity is as a dienophile in [4+2] cycloadditions or as a Michael acceptor.
For conjugate addition reactions , the presence of an electron-withdrawing group on the methylidene carbon is paramount. For instance, a 2-(alkoxycarbonylmethylidene)-thiolane-1,1-dione would be an excellent Michael acceptor, readily undergoing addition of soft nucleophiles like cuprates, enolates, and amines. In contrast, an analogue with a simple alkyl substituent on the methylidene group would be significantly less reactive towards nucleophilic attack.
The table below summarizes the expected reactivity of different derivatives in key reaction types.
| Derivative | Substituents | Diels-Alder Reactivity (as dienophile) | Conjugate Addition Reactivity (as Michael acceptor) |
| Parent | R=H, R'=H | Moderate | Low |
| Ring-substituted | R=Alkyl, R'=H | Sterically hindered, potentially lower | Low |
| Methylidene-substituted | R=H, R'=CO₂Et | High (electron-deficient alkene) | High |
| Doubly substituted | R=Alkyl, R'=CO₂Et | Sterically hindered but electronically activated | High, but may be sterically hindered |
General Synthetic Utility of Substituted 2-Methylidene-1λ⁶-thiolane-1,1-diones
The substituted derivatives of 2-methylidene-1λ⁶-thiolane-1,1-dione serve as versatile building blocks in organic synthesis. Their synthetic utility stems from the array of transformations that the functional groups can undergo.
The sulfone moiety itself is a versatile functional group. It can be removed via reductive desulfonylation, often using reagents like sodium amalgam or samarium iodide, to yield a carbon-carbon single bond. This allows the thiolane ring to be used as a temporary scaffold to control stereochemistry, which is then removed in a later synthetic step.
The exocyclic double bond, particularly when activated by an electron-withdrawing group, is a handle for a variety of transformations beyond conjugate addition. These include epoxidation, dihydroxylation, and cyclopropanation, leading to highly functionalized cyclic sulfones.
Furthermore, the Diels-Alder adducts derived from these compounds can be further elaborated. The sulfone group in the adduct can be eliminated as sulfur dioxide upon heating, in a retro-Diels-Alder type reaction, to generate a new diene system. This "sulfolene strategy" is a well-established method for the stereospecific synthesis of conjugated dienes.
Q & A
Q. Key Parameters for Optimization
| Parameter | Typical Range | Impact on Synthesis |
|---|---|---|
| Temperature | 25–80°C | Higher temps favor ring closure |
| Solvent | THF, DCM, or DMF | Polar aprotic solvents improve kinetics |
| Reaction Time | 12–72 hours | Extended time reduces side products |
| Catalyst | Et₃N, DBU, or Pd-based | Base catalysts enhance nucleophilicity |
Methodological Insight : Systematic screening via Design of Experiments (DoE) is recommended to balance competing factors like steric hindrance from the methylidene group and sulfone reactivity .
How can researchers characterize the structural and electronic properties of this compound?
Basic Research Focus
Advanced spectroscopic and computational methods are essential:
- NMR : The methylidene proton (CH₂=) appears as a singlet at δ 5.8–6.2 ppm in ¹H NMR, while the sulfone group (SO₂) deshields adjacent protons .
- X-ray Crystallography : Resolves spatial arrangements, particularly the planarity of the thiolane ring and methylidene orientation ( references supplementary crystallographic data for analogous compounds) .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict charge distribution, confirming the electrophilic nature of the sulfone group .
Advanced Consideration : Discrepancies between experimental and computational data (e.g., bond angles) may arise from crystal packing effects, requiring hybrid QM/MM approaches for resolution .
What mechanistic pathways explain the reactivity of the methylidene group in nucleophilic addition reactions?
Advanced Research Focus
The methylidene group (CH₂=) acts as a Michael acceptor due to conjugation with the sulfone’s electron-withdrawing effect. demonstrates similar reactivity in thiazolidinone analogs, where nucleophiles (e.g., amines, thiols) attack the β-carbon, forming stable adducts .
Q. Contradiction Analysis :
- Unexpected Regioselectivity : In some cases, nucleophiles may instead target the sulfone oxygen. This deviation is attributed to solvent effects (e.g., protic solvents stabilize oxygen lone pairs) or steric blocking of the methylidene site.
- Resolution Strategy : Isotopic labeling (e.g., ¹³C-methylidene) combined with kinetic studies can delineate competing pathways .
How can contradictory data regarding the biological activity of this compound be resolved?
Advanced Research Focus
Discrepancies in bioactivity studies (e.g., inconsistent IC₅₀ values in enzyme assays) often stem from:
Impurity Profiles : Trace byproducts (e.g., sulfoxide derivatives) may interfere. LC-MS purity checks (>98%) are critical .
Solubility Artifacts : The compound’s low aqueous solubility (logP ~1.2) can lead to aggregation. Use of co-solvents (e.g., DMSO ≤0.1%) is advised .
Target Conformational Flexibility : Molecular dynamics simulations reveal that protein binding pockets may adopt multiple conformations, altering affinity measurements .
Q. Methodological Solution :
- Employ orthogonal assays (e.g., SPR, ITC) to validate binding.
- Conduct counter-screening against related enzymes to assess selectivity .
What strategies mitigate challenges in functionalizing the thiolane ring without disrupting the sulfone group?
Advanced Research Focus
Functionalization (e.g., halogenation, cross-coupling) requires selective conditions to preserve the sulfone:
- Halogenation : Use NBS or I₂ in acetic acid at 0°C to minimize sulfone reduction .
- Cross-Coupling : Pd-catalyzed Suzuki-Miyaura reactions are feasible with boronic acids, but the sulfone’s electron-withdrawing nature necessitates strong bases (e.g., Cs₂CO₃) .
Key Challenge : The methylidene group’s π-system may compete in coupling reactions. Steric directing groups (e.g., bulky phosphine ligands) can improve regioselectivity .
How do solvent and pH conditions influence the stability of this compound in aqueous media?
Basic Research Focus
Stability studies (e.g., HPLC monitoring under accelerated conditions) show:
- pH Dependency : Degradation accelerates at pH >7 due to hydroxide attack on the sulfone.
- Solvent Effects : Aqueous buffers with 10–20% acetonitrile stabilize the compound for >48 hours at 4°C .
Advanced Consideration : NMR-based hydrolysis studies reveal a half-life of 12 hours at pH 7.4, suggesting limited utility in physiological assays without prodrug strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
